2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde
Description
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde is a bicyclic organic compound featuring a thiolane (tetrahydrothiophene) ring and an oxolane (tetrahydrofuran) substituent. The thiolane ring is substituted at position 2 with a carbaldehyde group, while the oxolane moiety is attached via a methylene bridge at its own position 2. This dual heterocyclic structure imparts unique electronic and steric properties, making it a candidate for applications in asymmetric synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H16O2S |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O2S/c11-8-10(4-2-6-13-10)7-9-3-1-5-12-9/h8-9H,1-7H2 |
InChI Key |
JTUNQAXHGZISGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2(CCCS2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde typically involves the reaction of oxolane derivatives with thiolane derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .
Comparison with Similar Compounds
2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde (CAS 1934926-55-2)
- Molecular Formula : C₁₀H₁₆O₂S
- Molecular Weight : 200.30 g/mol
- Key Difference: The oxolane substituent is attached at position 3 of the thiolane ring instead of position 2.
2-(Hydroxymethyl)thiolane-2-carbaldehyde (CAS 1934454-20-2)
Thiophene-2-carbaldehyde Oxime (CAS 29683-84-9)
- Molecular Formula: C₅H₅NOS
- Molecular Weight : 127.16 g/mol
- Key Difference: Features a thiophene ring (aromatic) instead of a saturated thiolane. The oxime (-NOH) group introduces hydrogen-bonding capability, which is absent in the aldehyde group of the target compound.
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
- Molecular Formula : C₁₀H₈OS₂
- Molecular Weight : 208.29 g/mol
- Key Difference : Contains two fused thiophene rings with a methyl substituent. The aromatic system allows for extended conjugation, making it suitable for optoelectronic applications, unlike the saturated bicyclic structure of the target compound .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Potential Applications |
|---|---|---|---|---|---|
| 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde | C₁₀H₁₆O₂S | ~200.30 (inferred) | Aldehyde, tetrahydrofuran, tetrahydrothiophene | Bicyclic, saturated heterocycles | Asymmetric synthesis, drug design |
| 2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde | C₁₀H₁₆O₂S | 200.30 | Aldehyde, tetrahydrofuran | Positional isomer of target compound | Catalysis, material science |
| 2-(Hydroxymethyl)thiolane-2-carbaldehyde | C₆H₁₀O₂S | 146.21 | Aldehyde, hydroxymethyl | Monocyclic, polar substituent | Bioconjugation, polymer chemistry |
| Thiophene-2-carbaldehyde Oxime | C₅H₅NOS | 127.16 | Aldehyde oxime, thiophene | Aromatic, hydrogen-bond donor | Metal coordination, antimicrobial |
| 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | C₁₀H₈OS₂ | 208.29 | Aldehyde, fused thiophenes | Extended π-system | Organic electronics, sensors |
Research Implications and Gaps
- Reactivity : The target compound’s aldehyde group is highly reactive, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Its oxolane substituent may stabilize transition states in asymmetric catalysis .
- Toxicity: No toxicological data are available for the target compound or its analogs, as highlighted in studies on structurally related substances like Thiophene fentanyl hydrochloride .
- Synthetic Utility: Derivatives such as 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde (CAS 1551877-11-2) demonstrate the versatility of combining oxolane and thiophene motifs, suggesting pathways for functionalizing the target compound .
Biological Activity
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiolane ring and an aldehyde functional group, which are crucial for its biological activity. The presence of the oxolane (tetrahydrofuran) moiety may enhance solubility and interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . The aldehyde group can interact with nucleophilic sites on microbial proteins, potentially leading to inhibition of growth. Studies have shown varying degrees of effectiveness against different bacterial strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cell proliferation, similar to other aldehydes that form covalent bonds with proteins, thereby altering their function.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Induces apoptosis |
| HeLa (Cervical) | 30 | Inhibits cell growth |
| A549 (Lung) | 20 | Cell cycle arrest |
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of thiolane compounds, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a notable mechanism involving disruption of bacterial cell wall synthesis .
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed a significant increase in annexin V positive cells, indicating early apoptotic changes .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition.
- Redox Reactions : The sulfur atom in the thiolane ring may participate in redox reactions, affecting cellular redox balance and signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
